Cholest-5-en-3-yl bis(2-chloroethyl)carbamate
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Overview
Description
Cholest-5-en-3-yl bis(2-chloroethyl)carbamate is a chemical compound that belongs to the class of carbamates It is derived from cholesterol and contains two chloroethyl groups attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3-yl bis(2-chloroethyl)carbamate typically involves the reaction of cholesterol with bis(2-chloroethyl)carbamate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl bis(2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines may produce amino derivatives.
Scientific Research Applications
Cholest-5-en-3-yl bis(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of cholest-5-en-3-yl bis(2-chloroethyl)carbamate involves its interaction with molecular targets in cells. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cholest-5-en-3-yl butylcarbamate
- Cholest-5-en-3-yl benzoate
- Cholest-5-en-3-yl acetate
Uniqueness
Cholest-5-en-3-yl bis(2-chloroethyl)carbamate is unique due to the presence of two chloroethyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
71507-66-9 |
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Molecular Formula |
C32H53Cl2NO2 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C32H53Cl2NO2/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)35(19-17-33)20-18-34)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29H,6-8,10-21H2,1-5H3 |
InChI Key |
FAISNLDEKFZYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCl)CCCl)C)C |
Origin of Product |
United States |
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